molecular formula C22H19ClN2O3 B3677960 3-methylbenzyl {4-[(2-chlorobenzoyl)amino]phenyl}carbamate

3-methylbenzyl {4-[(2-chlorobenzoyl)amino]phenyl}carbamate

Cat. No. B3677960
M. Wt: 394.8 g/mol
InChI Key: IBQIIMUFRBGBGM-UHFFFAOYSA-N
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Description

The compound “3-methylbenzyl {4-[(2-chlorobenzoyl)amino]phenyl}carbamate” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with a methyl group at the 3rd position. It also has a carbamate group (an ester derived from carbamic acid) attached to the benzyl group, which is further substituted with a phenyl group that carries an amide functional group substituted with a 2-chlorobenzoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the carbamate group and the introduction of the 2-chlorobenzoyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several aromatic rings (benzene rings), an ester group (part of the carbamate), an amide group, and a chlorine atom attached to one of the benzene rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzene rings could participate in electrophilic aromatic substitution reactions, and the carbamate group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carbamate and amide groups, while its reactivity would be influenced by the aromatic rings and the chlorine atom .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses (for example, in medicine or materials science), and developing efficient methods for its synthesis .

properties

IUPAC Name

(3-methylphenyl)methyl N-[4-[(2-chlorobenzoyl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-15-5-4-6-16(13-15)14-28-22(27)25-18-11-9-17(10-12-18)24-21(26)19-7-2-3-8-20(19)23/h2-13H,14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQIIMUFRBGBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzyl {4-[(2-chlorobenzoyl)amino]phenyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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